
Benzamidine
Overview
Description
Benzamidine (4-carbamimidoylbenzenamine) is a small-molecule organic compound featuring a benzene ring linked to an amidine group. This scaffold is a critical structural motif in numerous bioactive compounds, exhibiting diverse pharmacological properties such as anticoagulant, antimicrobial, antiparasitic, and antitumor activities . Its mechanism of action often involves binding to serine proteases through interactions with the catalytic S1 pocket, leveraging hydrogen bonds with conserved residues like Asp189 and Ser190 .
Preparation Methods
Reduction of Benzamidine Oxime
The reduction of this compound oxime represents a streamlined two-step synthesis route. As detailed in CN107353230A, this method begins with the synthesis of this compound oxime from benzonitrile and hydroxylamine hydrochloride. In the presence of benzyltriethylammonium chloride as a phase-transfer catalyst, benzonitrile reacts with hydroxylamine hydrochloride in an alkaline medium at 40°C for 6 hours, yielding this compound oxime with 80.2% efficiency .
Subsequent reduction of the oxime intermediate employs zinc powder in a mixture of isopropanol and glacial acetic acid. Heating the reaction to 50°C for 3 hours facilitates complete conversion, achieving a final this compound hydrochloride yield of 85.7% and purity exceeding 99.2% . This method’s efficiency stems from its short reaction time and minimal byproduct formation, making it suitable for industrial applications.
Table 1: Optimization Parameters for this compound Oxime Reduction
Parameter | Value |
---|---|
Starting Material | This compound oxime (0.8 mol) |
Solvent System | Isopropanol:Glacial AcOH (3:1) |
Reducing Agent | Zinc powder (104g) |
Temperature | 50°C |
Reaction Time | 3 hours |
Yield | 85.7% |
Purity (HPLC) | 99.2% |
Nitrile Amidination Pathways
Nitrile amidination has emerged as a versatile strategy for this compound synthesis, particularly for para-substituted derivatives. CN104163778A discloses a three-step process starting with p-nitrobenzonitrile . The nitrile undergoes sequential amidination with sulfur oxychloride (Step 1) and ammonium bicarbonate (Step 2), followed by catalytic hydrogenation to yield p-aminothis compound hydrochloride. This method achieves an overall yield of 72–78% with purity >98% .
A related approach from CN105330568A involves paranitrobenzaldehyde and oxammonium hydrochloride. In the presence of iron trichloride or zinc chloride catalysts, paranitrobenzaldehyde reacts with oxammonium hydrochloride at 95–105°C to form p-nitrophenyl nitrile, which is subsequently amidinated and reduced . The final hydrogenolysis step using zinc powder in acetic acid affords p-aminothis compound hydrochloride with 81% yield .
Table 2: Comparative Analysis of Nitrile Amidination Methods
The MDPI study (2014) outlines a novel route for this compound derivatives via imino ester intermediates . this compound oxime is treated with dry HCl gas in absolute ethanol to form an imino ester, which reacts with primary or secondary amines to yield substituted benzamidines. For example, reaction with propargyl alcohol produces 4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)-benzamidine with 51–63% yields . This method’s flexibility allows for the introduction of diverse functional groups, expanding this compound’s utility in medicinal chemistry.
Key Reaction Conditions :
-
Imino Ester Formation : Saturation with HCl at <5°C, 48-hour stirring .
-
Ammonolysis : Amine-to-imino ester molar ratio of 4:1, methanol solvent, ambient temperature .
Catalytic and Solvent Effects
Role of Phase-Transfer Catalysts
The use of benzyltriethylammonium chloride in CN107353230A enhances the nucleophilic substitution between benzonitrile and hydroxylamine hydrochloride, reducing reaction time from 12 hours to 6 hours . Similarly, PEG-2000 in CN105330568A improves amidination efficiency by 15% compared to non-catalyzed reactions .
Solvent Optimization
Polar aprotic solvents like DMF and N,N-dimethylacetamide are preferred for nitrile amidination due to their ability to stabilize transition states . Conversely, alcoholic solvents (isopropanol, ethanol) dominate reduction steps, as they solubilize zinc intermediates without side reactions .
Analytical and Industrial Considerations
The EPA’s ME-1636 method highlights this compound quantification in soil using hydrophilic interaction chromatography (HILIC) coupled with LC-MS/MS, achieving a detection limit of 0.00125 ppm . This precision is critical for environmental monitoring in agrochemical applications.
For industrial scale-up, CN107353230A’s zinc reduction method is optimal due to its low catalyst cost (<$50/kg) and high throughput (>500 kg/batch) . In contrast, palladium-catalyzed hydrogenation (CN104163778A) incurs higher costs ($300–$500/kg Pd-C) but offers superior selectivity .
Chemical Reactions Analysis
Types of Reactions: Benzamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound into other related compounds.
Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzamidine derivatives have shown promising antimicrobial properties, particularly against periodontal disease-causing bacteria such as Porphyromonas gingivalis. Recent research highlighted that newly synthesized heterocyclic derivatives of this compound exhibited significant inhibitory effects against P. gingivalis and Escherichia coli, with minimal cytotoxicity to human cells (HEK-293) . The study emphasized the potential of these compounds in treating periodontal diseases due to their high efficacy against pathogenic bacteria.
Thrombin Inhibition
this compound is also recognized for its role as a potent inhibitor of thrombin, an essential enzyme in the coagulation cascade. Fragment-based drug discovery approaches have utilized this compound derivatives to develop novel thrombin inhibitors. These studies demonstrated that specific modifications of this compound can enhance its binding affinity and selectivity towards thrombin, suggesting its potential use in anticoagulant therapies .
Biochemical Research
Protein-Ligand Interactions
this compound is frequently employed in biochemical assays to study protein-ligand interactions. Its ability to bind to serine proteases allows researchers to purify proteins using this compound-Sepharose affinity chromatography. This method has been instrumental in isolating various enzymes and studying their functions .
Enzyme Inhibition Studies
Recent studies have explored the use of this compound-conjugated molecular glues as trypsin inhibitors. These conjugates demonstrated significantly enhanced binding affinities for trypsin compared to traditional this compound derivatives, indicating their potential for developing more effective enzyme inhibitors .
Pharmaceutical Applications
Drug Formulation
The bioavailability of this compound has been improved through various formulation strategies. For instance, N,N'-dihydroxythis compound has shown approximately 91% bioavailability when administered orally, making it a candidate for further development in therapeutic applications .
Anticancer Research
this compound derivatives have also been investigated for their anticancer properties. Studies indicated that certain this compound analogs exhibited significant growth inhibition against cancer cell lines, suggesting their potential as chemotherapeutic agents .
Case Studies
Mechanism of Action
Benzamidine exerts its effects by acting as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It binds to the active site of these enzymes, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is crucial in preventing the degradation of proteins during crystallography studies and in various biochemical assays .
Comparison with Similar Compounds
Selectivity for Neuropilin Receptors (Nrp1 vs. Nrp2)
Benzamidine-based inhibitors typically exhibit a two-fold preference for Neuropilin-1 (Nrp1) over Nrp2. However, novel derivatives such as compounds 9 and 11 demonstrate improved potency and a reversed selectivity profile, showing a 2-fold preference for Nrp3. This marks the first reported instance of Nrp2-preferential inhibitors, highlighting the role of structural modifications in altering receptor selectivity .
Table 1: Selectivity of this compound Derivatives for Neuropilin Receptors
Compound | Nrp1 Inhibition (IC₅₀, nM) | Nrp2 Inhibition (IC₅₀, nM) | Selectivity Ratio (Nrp2/Nrp1) |
---|---|---|---|
ATWLPPR | 120 | 240 | 0.5 |
(9) | 80 | 40 | 2.0 |
(11) | 90 | 45 | 2.0 |
Factor Xa (fXa) Inhibitors: Binding Modes and Pharmacokinetics
This compound derivatives like bis-benzamidines exhibit unique retro-binding modes in trypsin and fXa complexes, distinct from canonical binding observed in other amidine-based inhibitors. These compounds also display slower plasma clearance rates in rats compared to simpler this compound derivatives (e.g., 1-amidinopiperidine), suggesting enhanced metabolic stability .
Key Findings:
- Retro-binding mode: Confirmed via X-ray crystallography, enabling noncompetitive inhibition .
- Plasma clearance: Bis-benzamidine clearance = 0.12 L/h/kg vs. 0.35 L/h/kg for 1-amidinopiperidine .
Antimicrobial Activity Against P. gingivalis and P. aeruginosa
Novel imino-benzamidine derivatives (e.g., 4a, 4b) demonstrate superior antibacterial activity compared to parent this compound and standard antibiotics. For instance:
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
Compound | MIC against P. gingivalis (µg/mL) | MIC against P. aeruginosa (µg/mL) |
---|---|---|
This compound (parent) | 32 | 64 |
4a | 8 | 8 |
4b | 4 | 4 |
Chlorhexidine (std.) | 16 | 16 |
Heterocyclic derivatives (e.g., 5b, 5d, 6b) further enhance inhibitory activity by 2-fold against P. gingivalis due to substituents like Cl, NO₂, and NH₂ at strategic positions on the benzene ring .
Trypsin and Thrombin Binding Affinity
This compound exhibits moderate selectivity for trypsin (Ki = 7.51 µM) over thrombin (Ki = 6.44 µM). In contrast, 1-amidinopiperidine shows similar affinities (Ki = 6.44 µM for trypsin; 6.82 µM for thrombin), underscoring the impact of amidine group positioning on receptor specificity .
Structural Modifications in Antiparasitic Agents
Pentamidine, a bis-benzamidine with a pentyldioxy linker, is used against Pneumocystis jirovecii and Trypanosoma brucei. Derivatives with methylene linkers (1a–d) retain anti-trypanosomal activity but vary in efficacy based on chain length .
Binding Flexibility in Serine Proteases
This compound's mobility within the S1 pocket of matriptase and trypsin is evidenced by high temperature factors (40 Ų vs. protein average of 15 Ų), allowing adaptive hydrogen bonding with Asp189 and Ser190. This flexibility contrasts with rigid inhibitors like sunflower trypsin inhibitor-1 (SFTI-1), which exhibit static binding modes .
Biological Activity
Benzamidine is an organic compound known for its diverse biological activities, particularly as an inhibitor of various proteases and its potential therapeutic applications in treating bacterial infections and amyloid diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against pathogens, and its role in protein aggregation disorders.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This structure includes an amidine functional group, which is crucial for its biological interactions. The compound's ability to form hydrogen bonds and interact with active sites on enzymes underlies its inhibitory effects.
This compound primarily functions as a trypsin inhibitor , binding to the enzyme's substrate-binding site. This interaction prevents trypsin from catalyzing reactions involving peptide substrates, thus inhibiting proteolytic activity. Research has shown that this compound derivatives exhibit varying degrees of inhibition, with some derivatives demonstrating significantly enhanced inhibitory effects compared to this compound itself .
Inhibition of Virulence Factors
This compound and its derivatives have been studied for their ability to inhibit virulence factors in pathogenic bacteria such as Porphyromonas gingivalis, which is implicated in periodontal disease. These compounds inhibit Arg-gingipains, critical proteases that facilitate bacterial virulence by degrading host tissues . A study demonstrated that this compound derivatives could reduce the lethality of P. gingivalis in a fertilized egg model, indicating their potential as therapeutic agents in managing periodontal infections .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For instance, novel imino bases derived from this compound exhibited significant antimicrobial activity against P. gingivalis and E. coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 µg/mL . The cytotoxicity analysis showed minimal effects on human cells (HEK 293), suggesting a favorable safety profile for these compounds .
Compound | MIC (µg/mL) | Cytotoxicity (HEK 293) |
---|---|---|
This compound Derivative A | 31.25 | Low |
This compound Derivative B | 62.5 | Low |
This compound Derivative C | 125 | Moderate |
Case Studies and Research Findings
- Inhibition of Amyloid Formation : this compound has been shown to prevent the fibrillation of human lysozyme, a protein associated with systemic hereditary amyloidosis (SHA). This effect was confirmed through various biophysical assays, indicating that this compound binds at the active site of lysozyme, preventing aggregation .
- Periodontal Disease Treatment : A study synthesized heterocyclic derivatives of this compound that demonstrated significant inhibitory potential against P. gingivalis. These compounds not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, supporting their use as alternatives to traditional antibiotics in periodontal therapy .
- Trypsin Inhibition : The efficacy of this compound as a trypsin inhibitor was quantitatively assessed, revealing an IC50 value significantly lower than other tested compounds, demonstrating its potency in inhibiting protease activity .
Q & A
Basic Research Questions
Q. How can benzamidine-based affinity chromatography be optimized for serine protease purification?
- Methodology : Use this compound Sepharose 4 Fast Flow media with tailored substitution levels. High-substitution (high sub) media (e.g., ≥35 mg/mL trypsin binding capacity) maximizes yield but may reduce purity due to strong ligand-target interactions. Low-substitution (low sub) media balances purity and recovery .
- Protocol :
Pre-equilibrate the column with binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
Load the sample containing the protease (e.g., trypsin or thrombin).
Elute with competitive ligands (e.g., 1 M L-arginine at pH 6) or low-pHCl (0.1 M glycine, pH 3.0).
- Data : Recovery rates vary: high sub yields ~35% active trypsin, while low sub improves purity by reducing nonspecific binding .
Q. What experimental conditions are critical for stabilizing serine proteases using this compound?
- Methodology : Include this compound hydrochloride (1–5 mM) in buffers to inhibit autodegradation of proteases like trypsin during purification or storage. This prevents autolysis by competitively blocking the active site .
- Validation : Monitor protease stability via SDS-PAGE or activity assays (e.g., hydrolysis of chromogenic substrates like BAPNA).
Q. How are this compound derivatives designed and evaluated as enzyme inhibitors?
- Methodology :
Synthesize derivatives (e.g., 4-fluorothis compound) to enhance binding affinity or selectivity.
Assess inhibition via kinetic assays (e.g., IC₅₀ determination using fluorogenic substrates).
- Structural Insights : Computational docking (e.g., AutoDock) or X-ray crystallography can validate interactions with target enzymes (e.g., trypsin’s S1 pocket) .
Advanced Research Questions
Q. How can binding kinetics between this compound and trypsin be analyzed computationally?
- Methodology :
Use molecular dynamics (MD) simulations with AMBER or GROMACS, parameterizing trypsin/benzamidine using the TIP3P water model .
Apply the SEEKR algorithm to estimate binding/unbinding rates.
- Data : The trypsin/benzamidine system (PDB: 3PTB) shows a binding free energy of ~−6 kcal/mol, with key residues (Asp189, Gly219) stabilizing the complex .
Q. What advanced techniques quantify this compound’s affinity for competitive inhibitors?
- Methodology :
ESI-MS Competition Assays : Mix this compound with test compounds (e.g., cyclopentane-1,3-dione derivatives) in acetonitrile. Monitor [ligand·this compound]+ ion intensity to rank relative affinities .
NMR Job Plots : Titrate this compound against test compounds (e.g., CPD derivatives) and analyze chemical shift changes to determine stoichiometry (e.g., 1:1 complexes) .
- Example : CPD derivatives exhibit 50% higher affinity for this compound than tetrazoles, as shown by reduced [8·this compound] signal intensity in ESI-MS .
Q. How do structural modifications of this compound affect protease inhibition?
- Methodology :
Synthesize analogs (e.g., para-substituted benzamidines) and resolve crystal structures of inhibitor-enzyme complexes.
Use interactive computer graphics (e.g., PyMOL) to map electrostatic/hydrophobic interactions.
Properties
IUPAC Name |
benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXJHWLDUBFPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1670-14-0 (hydrochloride) | |
Record name | Benzamidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045012 | |
Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>18 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47193746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
618-39-3, 1670-14-0 | |
Record name | Benzamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzamidine | |
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Record name | Benzenecarboximidamide | |
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Record name | Benzenecarboximidamide | |
Source | EPA DSSTox | |
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Record name | Benzamidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.270 | |
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Record name | BENZAMIDINE | |
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Retrosynthesis Analysis
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